

Application Notes: 4-Bromopyridine 1-Oxide in the Synthesis of Bioactive Molecules

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Compound of Interest

Compound Name: 4-Bromopyridine 1-oxide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **4-bromopyridine 1-oxide** as a versatile building block in the synthesis of bioactive molecules. The focus is on its application in palladium-catalyzed cross-coupling reactions, with a specific example of its potential role in the synthesis of antiviral agents. Detailed experimental protocols and relevant biological data are provided to facilitate the practical application of this valuable reagent in drug discovery and development.

Introduction

4-Bromopyridine 1-oxide is a key heterocyclic intermediate in medicinal chemistry. The presence of the bromo substituent at the 4-position allows for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.^[1] The pyridine N-oxide moiety not only influences the electronic properties of the pyridine ring, activating it for certain nucleophilic substitutions, but can also be a crucial pharmacophoric element in the final bioactive compound or be readily deoxygenated to the corresponding pyridine.^{[2][3]} This dual functionality makes **4-bromopyridine 1-oxide** a valuable starting material for the synthesis of a diverse range of therapeutic agents, including those targeting the central nervous system (CNS) and viral infections.^{[1][4]}

Application Example: Synthesis of a CCR5 Antagonist for HIV Treatment

A prominent example of a bioactive molecule whose synthesis can be envisioned utilizing a substituted pyridine N-oxide scaffold is Ancriviroc (formerly SCH 351125). Ancriviroc is a potent and orally bioavailable antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[\[5\]](#)[\[6\]](#) By blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, Ancriviroc effectively inhibits viral entry and replication.[\[7\]](#)

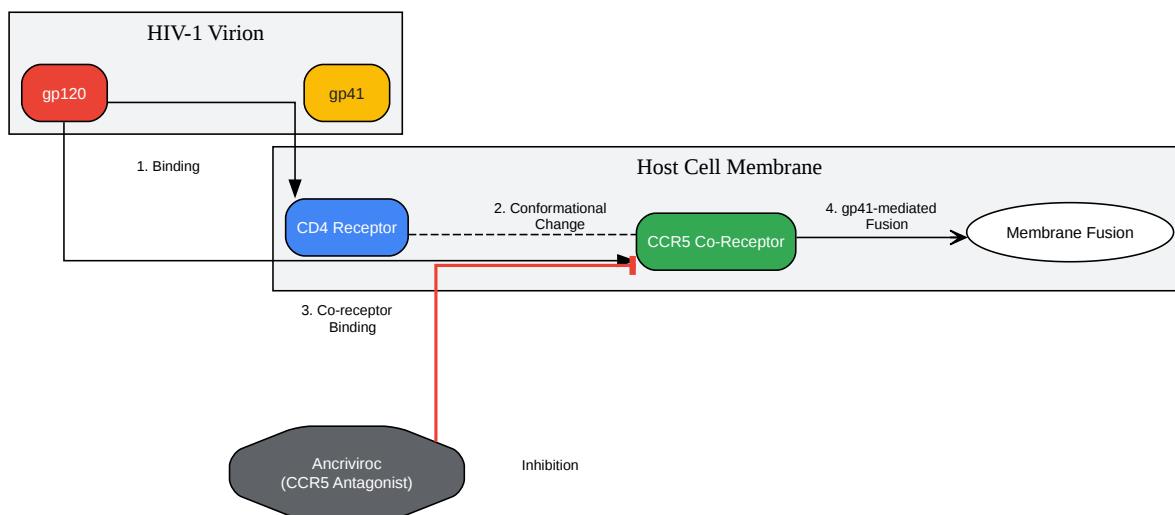
Biological Activity of Ancriviroc (SCH 351125)

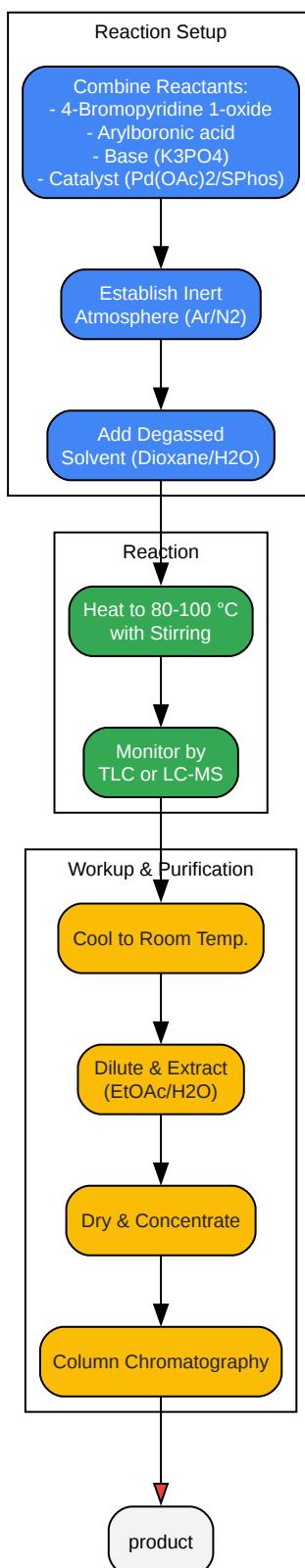
The biological activity of Ancriviroc highlights the potential of molecules derived from pyridine N-oxide scaffolds. The key quantitative data for its anti-HIV activity are summarized in the table below.

Parameter	Value	Description
Ki (RANTES binding)	2.9 nM	Inhibition constant for the binding of the natural ligand RANTES to the CCR5 receptor. [8]
IC50 (HIV-1 replication)	0.4 - 9 nM	50% inhibitory concentration against a panel of primary R5-tropic HIV-1 isolates in peripheral blood mononuclear cells (PBMCs). [9]
IC50 (gp120-CCR5 binding)	19.3 nM	50% inhibitory concentration for the binding of a soluble gp120-CD4 complex to CCR5-expressing cells. [7]

CCR5 Signaling Pathway in HIV-1 Entry

The following diagram illustrates the role of the CCR5 receptor in HIV-1 entry and the mechanism of action of a CCR5 antagonist like Ancriviroc.



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